

physical properties of 3-Iodo-4,5-dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Iodo-4,5-dimethoxybenzaldehyde

Cat. No.: B1587035

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An In-Depth Technical Guide to the Physical Properties of **3-Iodo-4,5-dimethoxybenzaldehyde**

Introduction

3-Iodo-4,5-dimethoxybenzaldehyde, also known as 5-iodoveratraldehyde, is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry and medicinal chemistry. Its strategic placement of an iodo group, an aldehyde, and two methoxy functionalities on a benzene ring makes it a versatile and valuable building block. The aryl iodide moiety serves as a prime handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The aldehyde group provides a reactive site for nucleophilic additions, condensations, and reductive aminations, while the methoxy groups influence the electronic properties and solubility of the molecule.

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of **3-Iodo-4,5-dimethoxybenzaldehyde**. It is intended for researchers, chemists, and drug development professionals who utilize this reagent, offering field-proven insights into its characterization, handling, and application. The compound is a key intermediate in the synthesis of various bioactive molecules, including analogs of the potent tubulin polymerization inhibitor combretastatin and complex natural products like chloropeptin I

and II.[1][2] A thorough understanding of its physical properties is therefore paramount for its effective use in multi-step synthetic campaigns.

Molecular Identity and Structure

The unique reactivity and physical characteristics of **3-Iodo-4,5-dimethoxybenzaldehyde** stem directly from its molecular structure. The combination of an electron-withdrawing aldehyde group, electron-donating methoxy groups, and a readily functionalized iodo-substituent creates a molecule with distinct electronic and steric properties.

Core Identifiers

A summary of the fundamental identifiers for this compound is presented below, providing standardized information critical for procurement, documentation, and regulatory compliance.

Identifier	Value	Source(s)
CAS Number	32024-15-0	[2][3][4]
Molecular Formula	C ₉ H ₉ IO ₃	[2][3][4][5]
Molecular Weight	292.07 g/mol	[3][4][5]
IUPAC Name	3-iodo-4,5-dimethoxybenzaldehyde	[3][5]
Synonyms	5-Iodoveratraldehyde, 4,5-Dimethoxy-3-iodobenzaldehyde	[2][3][5]
InChI Key	MVPNBXPAUYYZAF-UHFFFAOYSA-N	[3][5]
Canonical SMILES	<chem>COc1cc(C=O)cc(I)c1OC</chem>	[5]

Molecular Structure Diagram

The 2D structure highlights the spatial relationship between the functional groups, which dictates the molecule's chemical behavior. The ortho and para positions relative to the

activating methoxy groups and the meta position to the deactivating aldehyde group are key to understanding its substitution patterns.

Caption: 2D structure of **3-Iodo-4,5-dimethoxybenzaldehyde**.

Physicochemical Properties

The bulk physical properties of a compound are critical for its handling, purification, and use in reactions. These characteristics are dictated by the intermolecular forces governed by the molecule's structure and polarity.

Property	Value	Comments	Source(s)
Appearance	Solid	Typically a powder or crystalline solid.	[6]
Melting Point	68 - 72 °C	The relatively sharp range is indicative of good purity.	[2][3]
Boiling Point	134 - 137 °C at 0.8 Torr	The high boiling point necessitates vacuum distillation for purification if required.	[2]
Density (Predicted)	1.706 ± 0.06 g/cm ³	This high density is expected due to the presence of a heavy iodine atom.	[2]
Topological Polar Surface Area	35.5 Å ²	Calculated value suggesting moderate polarity.	[5]
Sensitivity	Air and light sensitive	Requires specific storage conditions to prevent degradation.	[2][3]

The melting point of 69-72 °C indicates that the compound is a solid at room temperature with moderate lattice energy. This property is crucial for assessing purity; a broader melting range would suggest the presence of impurities. The compound's sensitivity to air and light underscores the importance of proper storage, preferably under an inert atmosphere and protected from light, to prevent oxidation of the aldehyde or other degradation pathways.[2][3]

Spectroscopic Characterization

Unambiguous structural confirmation is the bedrock of chemical synthesis. Spectroscopic methods provide a detailed fingerprint of the molecule, allowing for routine quality control and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is indispensable for confirming the identity and purity of **3-Iodo-4,5-dimethoxybenzaldehyde** by mapping its proton environment.

Expected ^1H NMR Signals (in DMSO- d_6):

- Aldehyde Proton (-CHO): A singlet expected far downfield (~9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group.
- Aromatic Protons (Ar-H): Two distinct singlets are expected in the aromatic region (~7.0-7.5 ppm). The substitution pattern eliminates vicinal coupling, resulting in sharp singlets for the two non-equivalent aromatic protons.
- Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3H, would be observed in the upfield region (~3.8-4.0 ppm), corresponding to the two non-equivalent methoxy groups.

A ^1H NMR spectrum has been reported in DMSO- d_6 on a 300 MHz spectrometer.[7]

Protocol 1: Standard ^1H NMR Spectrum Acquisition

This protocol outlines a self-validating procedure for obtaining a high-quality ^1H NMR spectrum.

- Sample Preparation: Accurately weigh 5-10 mg of **3-Iodo-4,5-dimethoxybenzaldehyde** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO- d_6) in a clean, dry NMR tube. The choice of solvent is critical; the compound must be fully soluble.

- **Instrument Setup:** Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity. The lock signal of the deuterated solvent validates field stability.
- **Acquisition:** Acquire a standard ^1H spectrum using a 90° pulse angle. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve an adequate signal-to-noise ratio. The relaxation delay should be set to at least 5 times the longest T_1 relaxation time (a 1-2 second delay is typically sufficient for initial screening).
- **Data Processing:** Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.
- **Analysis & Validation:** Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm, DMSO-d_5 at 2.50 ppm). Integrate all signals; the relative integrals should correspond to the number of protons in each environment (1:1:1:3:3 for aldehyde:Ar-H:Ar-H:OCH₃:OCH₃). This stoichiometric validation confirms the structure's integrity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for verifying the presence of key functional groups.

Expected Characteristic IR Absorptions:

- **C=O Stretch (Aldehyde):** A strong, sharp absorption band around $1680\text{--}1700\text{ cm}^{-1}$. This is a highly diagnostic peak for the carbonyl group.
- **C-H Stretch (Aldehyde):** Two weaker bands may be visible around 2720 cm^{-1} and 2820 cm^{-1} (Fermi doublet), which are characteristic of the C-H bond of an aldehyde.
- **C-O Stretch (Aryl Ether):** Strong absorptions in the region of $1250\text{--}1300\text{ cm}^{-1}$ (asymmetric) and $1000\text{--}1050\text{ cm}^{-1}$ (symmetric) corresponding to the Ar-O-CH₃ bonds.
- **C=C Stretch (Aromatic):** Several peaks of variable intensity in the $1450\text{--}1600\text{ cm}^{-1}$ region.
- **C-I Stretch:** A weak to medium absorption in the far-IR region, typically around $500\text{--}600\text{ cm}^{-1}$.

Publicly available data includes FTIR spectra obtained using both KBr pellet and ATR techniques, which can be used as a reference.^[5]

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectrum Acquisition

ATR is a modern, reliable method requiring minimal sample preparation.

- **Instrument Background:** Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This step is crucial as it subtracts the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.
- **Sample Application:** Place a small amount of the solid **3-Iodo-4,5-dimethoxybenzaldehyde** powder directly onto the ATR crystal.
- **Pressure Application:** Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results and validates the measurement.
- **Spectrum Collection:** Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum should be automatically ratioed against the background. Identify and label the key absorption peaks corresponding to the functional groups described above. The presence of the strong carbonyl peak is a primary validation point.

Practical Considerations for Laboratory Use

Handling, Storage, and Safety

As a research chemical, proper handling is essential for both user safety and maintaining compound integrity.

- **Safety:** The compound is classified as a skin and eye irritant and may cause respiratory irritation.^[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

- Storage: To prevent degradation, **3-Iodo-4,5-dimethoxybenzaldehyde** should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2–8 °C).[2] It should be protected from light and moisture.[2][3]

Typical Experimental Workflow

The utility of this compound is realized through its application in synthesis. A typical workflow involves initial characterization followed by its use as a reactant.

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